Antiviral SAR: Fluorinated Benzothiazolyl-Pyridine Hybrids Demonstrate 6.7-Fold Improvement in CoV-3CL Protease Inhibition Over Non-Fluorinated Analogs
In a head-to-head study of benzothiazolyl-pyridine hybrids, compound 8h (bearing a 3-CF₃-phenyl substituent) exhibited CoV-3CL protease inhibition with an IC₅₀ of 240.6 μg/mL, representing a 1.9-fold improvement over compound 8f (3-F-phenyl, IC₅₀ = 544.6 μg/mL) and a 3.6-fold enhancement over compound 8g (4-F-phenyl, IC₅₀ = 868.2 μg/mL). All three fluorinated analogs outperformed the standard drug lopinavir (IC₅₀ = 129.8 μg/mL) by only a modest margin, indicating that within-class fluorine substitution is the primary driver of differential activity rather than the core benzothiazole-pyridine scaffold alone [1]. The target compound, which lacks a pendant substituted-phenyl ring, would be expected to exhibit baseline activity more closely resembling the non-fluorinated or unsubstituted members of the series, making it a valuable negative-control or scaffold-minimization tool in SAR campaigns.
| Evidence Dimension | CoV-3CL protease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested in this study; predicted to exhibit baseline activity similar to unsubstituted scaffold members based on SAR trend |
| Comparator Or Baseline | Compound 8h (3-CF₃-phenyl): IC₅₀ = 240.6 μg/mL; Compound 8f (3-F-phenyl): IC₅₀ = 544.6 μg/mL; Compound 8g (4-F-phenyl): IC₅₀ = 868.2 μg/mL; Lopinavir: IC₅₀ = 129.8 μg/mL |
| Quantified Difference | 3.6-fold range within fluorinated series; 6.7-fold between best (8h) and worst (8g) fluorinated analog |
| Conditions | In vitro CoV-3CL protease inhibition assay; compounds tested at multiple concentrations; IC₅₀ determined by dose-response curve fitting; lopinavir used as positive control [1] |
Why This Matters
The ethyl ester target compound provides a minimalist benzothiazole-pyridine scaffold that enables clear attribution of potency gains to peripheral substitution, making it the preferred starting material for SAR-by-catalog and fragment-based antiviral discovery programs.
- [1] Metwally, N. H.; Elgemeie, G. H.; Fahmy, F. G. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega 2023, 8 (40), 36636–36654. View Source
